N-Deformyl-N-acetylFormoterol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

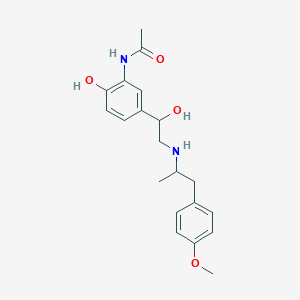

N-Deformyl-N-acetylFormoterol is a complex organic compound. It is known for its diverse applications in various fields, including pharmaceuticals, chemistry, and biology. This compound is characterized by its unique molecular structure, which includes a hydroxyphenyl group, a methoxyphenyl group, and an acetamide group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Deformyl-N-acetylFormoterol typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-5-hydroxyacetophenone under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-Deformyl-N-acetylFormoterol undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

N-Deformyl-N-acetylFormoterol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Employed in studies related to enzyme inhibition and protein binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of N-Deformyl-N-acetylFormoterol involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Formoterol: A related compound with similar structural features.

Terbutaline: Another compound with comparable pharmacological properties.

Levalbuterol: Shares some structural similarities and is used in similar therapeutic applications.

Uniqueness

N-Deformyl-N-acetylFormoterol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in multiple fields.

Activité Biologique

N-Deformyl-N-acetylFormoterol is a derivative of Formoterol, a long-acting beta-agonist (LABA) primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and potential therapeutic applications.

This compound, like its parent compound Formoterol, acts as a selective agonist for the beta-2 adrenergic receptors (β2ARs). The binding of this compound to β2ARs activates intracellular signaling pathways that lead to bronchodilation. The mechanism involves:

- Activation of Adenylyl Cyclase : Upon binding to β2ARs, this compound stimulates adenylyl cyclase, increasing the levels of cyclic AMP (cAMP) within bronchial smooth muscle cells. Elevated cAMP levels result in relaxation of these muscles, leading to widened airways and improved airflow .

- Reduction of Inflammatory Mediators : The compound also inhibits the release of pro-inflammatory mediators such as histamine and leukotrienes from mast cells, contributing to its anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of Formoterol:

- Absorption : Following inhalation, the pulmonary bioavailability is estimated at approximately 43%, with total systemic bioavailability around 60% .

- Metabolism : The primary metabolic pathway involves glucuronidation and O-demethylation. Minor pathways include sulfate conjugation and deformylation . Studies indicate that various cytochrome P450 isoenzymes are involved in the metabolism of Formoterol, suggesting that similar mechanisms may apply to its derivatives .

- Elimination : The elimination half-life and routes are consistent with those observed for Formoterol, which is primarily eliminated via renal pathways following metabolism .

Therapeutic Applications

This compound's biological activity suggests several therapeutic applications:

- Asthma Management : As a bronchodilator, it can be utilized in the management of asthma symptoms, particularly in patients requiring long-term control medications.

- COPD Treatment : Its long duration of action makes it suitable for patients with COPD who need sustained bronchodilation throughout the day.

Case Studies and Research Findings

Several studies have examined the efficacy and safety profiles of LABAs like Formoterol and its derivatives. Here are key findings relevant to this compound:

Propriétés

IUPAC Name |

N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4/c1-13(10-15-4-7-17(26-3)8-5-15)21-12-20(25)16-6-9-19(24)18(11-16)22-14(2)23/h4-9,11,13,20-21,24-25H,10,12H2,1-3H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUIKCFITCCGOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1795135-61-3 |

Source

|

| Record name | N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7X10JT69G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.